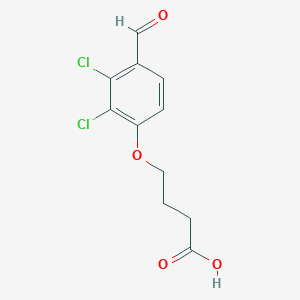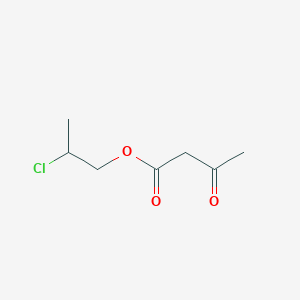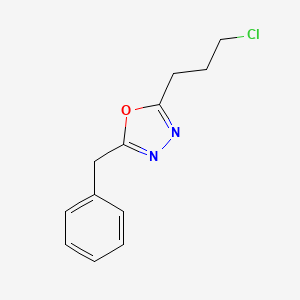
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with oxalic acid under solvent-free conditions. This reaction typically occurs at room temperature and can be facilitated by simple grinding methods, which offer excellent atom economy and minimal waste .
Industrial Production Methods
Industrial production of 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反应分析
Types of Reactions
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield different quinoxaline derivatives with altered biological activities.
Substitution: Substitution reactions, particularly at the amino group, can produce a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit diverse biological activities and potential therapeutic applications .
科学研究应用
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism of action of 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions .
相似化合物的比较
Similar Compounds
Quinoxaline-2,3-dione: Another quinoxaline derivative with similar structural features but different biological activities.
1,2,3,4-Tetrahydroquinoline: A related heterocyclic compound with applications in drug synthesis and medicinal chemistry.
4-Aminoquinoline: Known for its antimalarial properties, this compound shares some structural similarities with 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI).
Uniqueness
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) is unique due to its specific inhibitory activity against DAAO and its potential applications in both medicinal chemistry and photovoltaic research. Its versatility and diverse reactivity make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
4-amino-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-6-4-2-1-3-5(6)10-7(12)8(11)13/h1-4H,9H2,(H,10,12) |
InChI 键 |
JKNGOZSMDKOXQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-amino-4-[(trans-4-hydroxycyclohexyl)amino]benzoate](/img/structure/B8607457.png)
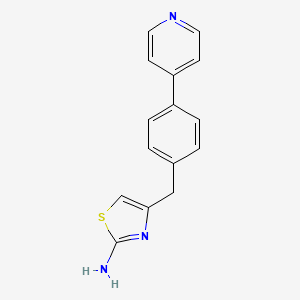
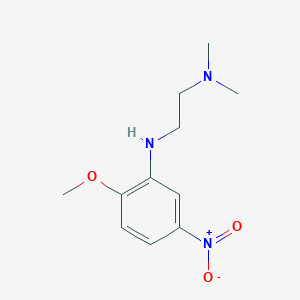
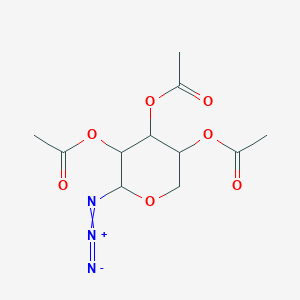
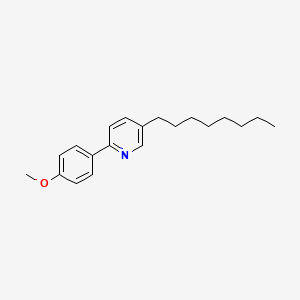
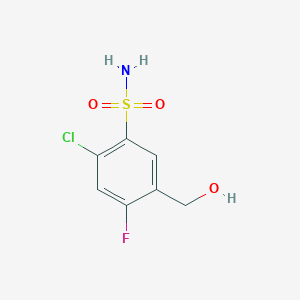

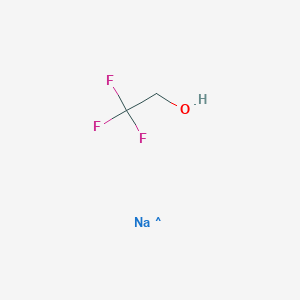
![N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B8607509.png)
